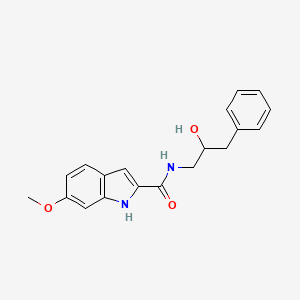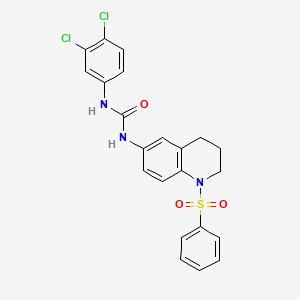
1-(3,4-Dichlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of urea, which is an organic compound with two amine groups joined by a carbonyl functional group . Urea derivatives have a wide range of applications, including use in the pharmaceutical industry and as intermediates in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, a general method for synthesizing N-substituted ureas involves the reaction of amines with potassium isocyanate in water .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of dichlorophenyl and tetrahydroquinolinyl groups could influence properties such as solubility and stability .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Research
The compound has been used as a precursor or a structural inspiration in the synthesis of various chemical derivatives aimed at exploring their potential applications, including antimicrobial activities and complexation properties. For instance, compounds synthesized from similar structures have been evaluated for their antimicrobial potential, showcasing the versatility of such compounds in generating new molecules with potentially useful biological activities (Patel & Shaikh, 2011). Similarly, macrocyclic bis(ureas) based on diphenylurea have been synthesized and investigated for their ability to form complexes with various anions, illustrating the compound's utility in developing new ligands for anion complexation (Kretschmer, Dittmann, & Beck, 2014).
Anticonvulsant Activity Exploration
In the realm of pharmaceutical research, derivatives of similar compounds have been synthesized and screened for anticonvulsant activity, highlighting the compound's potential as a scaffold for developing new therapeutic agents. For example, a series of derivatives were synthesized and evaluated for their efficacy in protecting against convulsions, with some showing significant effectiveness, pointing towards the compound's relevance in medicinal chemistry for neurological disorders (Thakur et al., 2017).
Electron Transport Material Development
The structural motifs found in the compound have also been explored for their potential in developing new materials for electronic applications. Sulfone-based electron transport materials with high triplet energy, derived from similar compounds, have been synthesized and demonstrated to be promising for enhancing the efficiency of phosphorescent organic light-emitting diodes (PhOLEDs), showcasing the compound's applicability in materials science (Jeon, Earmme, & Jenekhe, 2014).
Radical Cyclization and Imines Formation
Radical cyclizations of cyclic ene sulfonamides, related to the compound, have been studied, leading to the formation of stable bicyclic and tricyclic aldimines and ketimines. This research demonstrates the compound's potential in synthetic organic chemistry for creating complex polycyclic structures via radical processes, which can be essential for developing novel organic compounds with unique properties (Zhang, Hay, Geib, & Curran, 2013).
Supramolecular Gelators and Silver Complexes
The quest for supramolecular gelators has led to the exploration of quinoline urea derivatives, closely related to the compound, for forming complexes with silver ions. These complexes exhibit unique gelation behaviors in certain solvents, pointing towards the compound's potential use in developing new supramolecular materials with specific applications in catalysis, sensing, or material science (Braga et al., 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N3O3S/c23-19-10-8-17(14-20(19)24)26-22(28)25-16-9-11-21-15(13-16)5-4-12-27(21)31(29,30)18-6-2-1-3-7-18/h1-3,6-11,13-14H,4-5,12H2,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOMGFONBQSROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-chloro-4-fluorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2464092.png)
![2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid](/img/structure/B2464093.png)
![3-(4-fluorophenyl)-9-propyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2464094.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2464095.png)
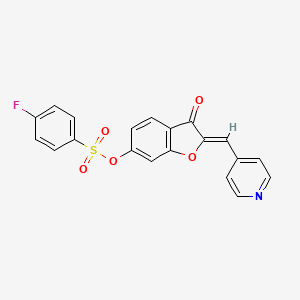
![N-(3-ethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2464098.png)
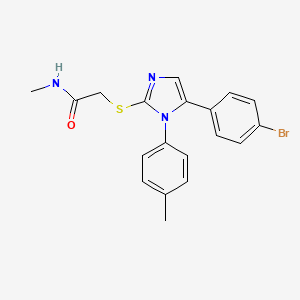
![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2464100.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2464102.png)
![3-benzyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2464103.png)
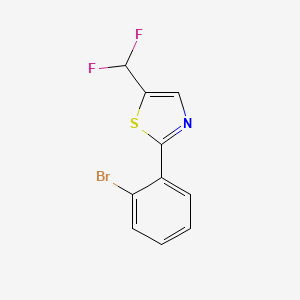
![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464109.png)

